4-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-METHYLPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE is an organic compound that belongs to the class of imines It is characterized by the presence of a methanimine group attached to a phenyl ring, which is further substituted with a 4-methylphenyl group and a 4-(2-phenylethynyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-METHYLPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE typically involves the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the synthesis of the 4-(2-phenylethynyl)phenyl intermediate. This can be achieved through a Sonogashira coupling reaction between 4-iodophenylacetylene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Imines: The next step involves the condensation of the 4-(2-phenylethynyl)phenyl intermediate with 4-methylbenzaldehyde in the presence of an acid catalyst to form the imine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalyst concentration) would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-METHYLPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of the corresponding nitrile.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-N-(4-METHYLPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-METHYLPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The phenylethynyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-METHYLPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE: shares structural similarities with other imines and phenylethynyl-substituted compounds.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
The unique combination of the imine group and the phenylethynyl substitution in (E)-N-(4-METHYLPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE distinguishes it from other similar compounds. This structural feature imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H17N |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine |
InChI |
InChI=1S/C22H17N/c1-18-7-15-22(16-8-18)23-17-21-13-11-20(12-14-21)10-9-19-5-3-2-4-6-19/h2-8,11-17H,1H3 |
InChI Key |
KYKSRCVSGJRONH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.